7-Chloro-6-methyl-5-nitro-1,4-dihydro-quinoxaline-2,3-dione
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Overview
Description
Preparation Methods
The synthesis of ACEA-1416 involves several key steps:
Nitration: 2-chloro-5-fluorotoluene is nitrated at position 4 to produce a nitro compound.
Substitution: The nitro compound is then treated with sodium glycinate to displace the fluoro atom, yielding an intermediate product.
Reduction and Cyclization: The nitro group is reduced, and cyclization occurs to form quinoxalinone.
Final Nitration and Oxidation: The quinoxalinone is subjected to fuming nitric acid, resulting in simultaneous nitration and oxidation to produce the final quinoxalinedione structure.
Chemical Reactions Analysis
ACEA-1416 undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form quinoxalinedione.
Reduction: Reduction of the nitro group is a key step in its synthesis.
Substitution: The displacement of the fluoro atom by sodium glycinate is an example of a substitution reaction.
Common reagents used in these reactions include nitric acid for nitration, sodium glycinate for substitution, and reducing agents for the reduction of the nitro group. The major products formed from these reactions are intermediates leading to the final quinoxalinedione structure .
Scientific Research Applications
Chemistry: As a potent NMDA receptor antagonist, it has been used in research to understand the role of NMDA receptors in various chemical processes.
Biology: The compound has been used to study the effects of NMDA receptor antagonism on cellular and molecular biology.
Medicine: ACEA-1416 has shown promise as a neuroprotectant in animal models of brain ischemia and has potential therapeutic applications for treating traumatic brain injury, pain, cocaine overdose, and convulsions
Mechanism of Action
ACEA-1416 exerts its effects by antagonizing the NMDA receptor, a major class of ionotropic glutamate receptors in the central nervous system. By blocking the glycine site of the NMDA receptor, ACEA-1416 inhibits the excitatory neurotransmitter glutamate, which plays a critical role in normal CNS activities and various pathological conditions. This antagonism leads to neuroprotective effects, making ACEA-1416 a potential therapeutic agent for conditions such as stroke and traumatic brain injury .
Comparison with Similar Compounds
ACEA-1416 is part of a series of glycine/NMDA receptor antagonists, including compounds like ACEA-1021. Compared to ACEA-1021, ACEA-1416 has improved properties such as higher in vivo potency and better metabolic stability. Other similar compounds include 6,7-dinitroquinoxaline-2,3-dione (DNQX) and benzazepine derivatives, which also target NMDA receptors but may differ in their specific binding sites and pharmacological profiles .
Properties
Molecular Formula |
C9H6ClN3O4 |
---|---|
Molecular Weight |
255.61 g/mol |
IUPAC Name |
7-chloro-6-methyl-5-nitro-1,4-dihydroquinoxaline-2,3-dione |
InChI |
InChI=1S/C9H6ClN3O4/c1-3-4(10)2-5-6(7(3)13(16)17)12-9(15)8(14)11-5/h2H,1H3,(H,11,14)(H,12,15) |
InChI Key |
CODLITRXBIRDTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C(=C1[N+](=O)[O-])NC(=O)C(=O)N2)Cl |
Synonyms |
7-chloro-6-methyl-5-nitro-1,4-dihydro-2,3-quinoxalinedione ACEA 1416 ACEA-1416 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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